5F-Edmb-pinaca

Descripción general

Descripción

5F-EDMB-PINACA is a designer drug and synthetic cannabinoid . In 2018, it was the fourth-most common synthetic cannabinoid identified in drugs seized by the Drug Enforcement Administration . In the United States, 5F-EDMB-PINACA was temporarily emergency scheduled by the DEA in 2019 .

Molecular Structure Analysis

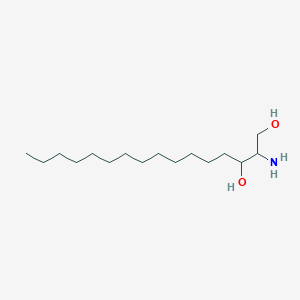

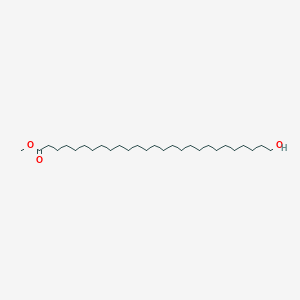

The IUPAC name for 5F-EDMB-PINACA is Ethyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate . Its molecular formula is C21H30FN3O3, and it has a molar mass of 391.487 g·mol−1 .Physical And Chemical Properties Analysis

The chemical formula of 5F-EDMB-PINACA is C21H30FN3O3 . Its exact mass is 392.2344 .Aplicaciones Científicas De Investigación

Metabolism and Detection in Biological Samples

- Metabolic Processes and Detection Markers : A study by Giorgetti et al. (2022) focused on the metabolic processes of 5F-EDMB-PINACA and its analogs in human subjects. The research identified suitable urinary markers for proving the consumption of these compounds, crucial for forensic investigations. The study revealed that the primary in-vivo metabolites were formed by ester hydrolysis, often coupled with other metabolic processes, highlighting the compound's complex biotransformation in the human body. This research is significant for developing sensitive methods to monitor multiple metabolites, including highly specific species, in forensic laboratories【Giorgetti et al., 2022】.

Pharmacodynamics and Toxicological Aspects

- Cannabinoid Receptor Activity and Metabolite Potency : Truver et al. (2019) conducted a study to understand the potency and efficacy of 5F-EDMB-PINACA and its related compounds by examining their activity at the CB1 receptor. This research is crucial for comprehending the pharmacological and toxicological aspects of these synthetic cannabinoids. The study identified various metabolites and their interaction with cannabinoid receptors, providing insights into the potential toxicity and pharmacological effects of these substances【Truver et al., 2019】.

Implications in Forensic Toxicology

- Forensic Identification and Differentiation : Carlier et al. (2017) focused on differentiating the intake of synthetic cannabinoids, including 5F-EDMB-PINACA. This research is pivotal in the realm of forensic toxicology, as it provides methods to distinguish between different synthetic cannabinoids based on their metabolic profiles. The study highlighted the importance of identifying specific metabolites for proving intake in clinical and forensic cases, which is vital for legal and investigative purposes【Carlier et al., 2017】.

Evaluation in Clinical and Emergency Cases

- Case Studies and Clinical Evaluation : Ershad et al. (2020) reported a series of clinical cases involving the use of heroin adulterated with 5F-EDMB-PINACA. This case series provides valuable insights into the clinical manifestations and treatment approaches for intoxication with synthetic cannabinoids like 5F-EDMB-PINACA. Understanding these clinical presentations is crucial for emergency medical professionals and toxicologists in managing such cases effectively【Ershad et al., 2020】.

Mecanismo De Acción

While specific information on the mechanism of action of 5F-Edmb-pinaca is not available, it is known that synthetic cannabinoids like 5F-Edmb-pinaca typically work by acting as agonists at the CB1 and CB2 receptors . These are the same receptors that THC, the active ingredient in cannabis, binds to.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEACSPMBSUVRD-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963459 | |

| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2504100-69-8 | |

| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)